

Synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)-4-methylpiperazine

Cat. No.: B1295415

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This document provides a comprehensive guide to the synthesis of **1-(2-Hydroxyethyl)-4-methylpiperazine**, a key intermediate in the pharmaceutical industry. The protocol outlined below is based on the common and efficient method of N-alkylation of 1-methylpiperazine with 2-chloroethanol.

Introduction

1-(2-Hydroxyethyl)-4-methylpiperazine is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine ring, a methyl group, and a hydroxyethyl group, provides a versatile scaffold for creating complex molecules with desired pharmacological properties. The synthesis of this intermediate typically involves the reaction of N-methylpiperazine with haloethanols, such as 2-chloroethanol.^[1] This application note details a reliable protocol for this synthesis, including reaction conditions, purification, and characterization data.

Chemical Properties and Data

Below is a summary of the key chemical and physical properties of **1-(2-Hydroxyethyl)-4-methylpiperazine**.

Property	Value
CAS Number	5464-12-0
Molecular Formula	C ₇ H ₁₆ N ₂ O
Molecular Weight	144.22 g/mol
Appearance	Colorless to light yellow liquid
Purity	≥ 95%
Melting Point	39-41°C
Boiling Point	215-220 °C at 50 mm Hg
Storage Conditions	0-8 °C

Experimental Protocol

This protocol describes the synthesis of **1-(2-Hydroxyethyl)-4-methylpiperazine** from 1-methylpiperazine and 2-chloroethanol.

Materials and Reagents:

- 1-methylpiperazine
- 2-chloroethanol
- Sodium carbonate (Na₂CO₃)
- Toluene
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Deionized water

Equipment:

- Round-bottom flask

- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylpiperazine (1.0 eq), 2-chloroethanol (1.1 eq), and sodium carbonate (1.2 eq) in a suitable solvent such as toluene. The sodium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.
- Reaction: Heat the mixture to reflux (approximately 110-120 °C for toluene) and maintain the reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.
- Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with toluene. Combine all the organic extracts.
- Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
- Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by vacuum distillation to obtain pure **1-(2-Hydroxyethyl)-4-methylpiperazine** as a colorless to light yellow liquid.

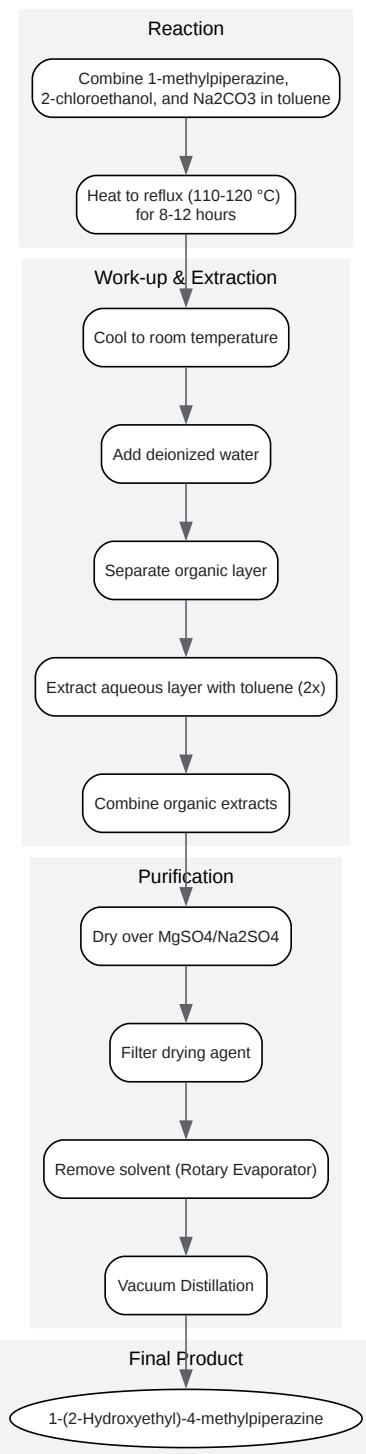
Expected Results

The following table summarizes the expected quantitative data for the synthesis of **1-(2-Hydroxyethyl)-4-methylpiperazine**.

Parameter	Expected Value
Yield	70-85%
Purity (by GC)	> 98%
Refractive Index (20°C)	1.4850 - 1.4870

Experimental Workflow Diagram

Synthesis Workflow for 1-(2-Hydroxyethyl)-4-methylpiperazine

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for 1-(2-Hydroxyethyl)-4-methylpiperazine.**

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References

- 1. nbinno.com [nbinno.com]
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